molecular formula C26H26F2N6O2S2 B2767995 2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone CAS No. 496775-91-8

2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

Cat. No. B2767995
CAS RN: 496775-91-8
M. Wt: 556.65
InChI Key: HEJQAGHTFJJJAJ-UHFFFAOYSA-N
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Description

2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C26H26F2N6O2S2 and its molecular weight is 556.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to the specified chemical have been synthesized and characterized using various techniques like FT-IR, 1H, 13C NMR, and elemental analyses. These compounds, including 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone, are part of a novel series of sulfanyl derivatives. The focus on their synthesis and characterization suggests significant scientific interest in their structural and chemical properties (Saraç, Orek, & Koparır, 2020).

Biological Activities

  • Antioxidant and Antibacterial Properties :

    • These sulfanyl derivatives, including compounds with a similar structure to the specified chemical, have shown significant antioxidant and antibacterial activities. This indicates potential applications in areas requiring bioactive compounds with these properties (Saraç, 2020).
  • Herbicidal Activities :

    • Some triazolinone derivatives, which are structurally similar to the specified chemical, have shown promising herbicidal activities. This suggests potential use in agricultural applications, specifically as herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
  • Anti-Inflammatory Activity :

    • Derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, a compound similar to the specified chemical, have been synthesized and evaluated for their anti-inflammatory activity. This suggests potential therapeutic applications in the treatment of inflammation-related conditions (Karande & Rathi, 2017).

Theoretical Studies and Molecular Interactions

  • Theoretical studies involving density functional theory (DFT) calculations have been conducted on similar compounds. These studies help in understanding the molecular geometry, vibrational frequencies, and chemical shifts, which are crucial for predicting and rationalizing the behavior of these compounds in various applications (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-[[4-ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N6O2S2/c1-3-33-23(29-31-25(33)37-15-21(35)17-5-9-19(27)10-6-17)13-14-24-30-32-26(34(24)4-2)38-16-22(36)18-7-11-20(28)12-8-18/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJQAGHTFJJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CCC3=NN=C(N3CC)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-Ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

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